N-(2-chlorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

Physicochemical profiling Drug-likeness Permeability prediction

For CNS drug discovery programs requiring novel chemotypes, commonly cataloged aryl sulfonyl piperidine acetamides present a halogen-swapped limitation (e.g., 4-Cl/4-F pairing) that alters 5-HT2A affinity by >10-fold and risks hERG off-target liability. This compound solves that problem with a unique 2-chloro (acetamide ring) / 4-fluoro (sulfonyl ring) halogen pairing, enabling rigorous matched-pair SAR without custom synthesis. Key differentiation evidence: (1) Structurally divergent 1-sulfonyl-2-acetamidopiperidine scaffold versus the dominant 4-arylsulfonyl patent landscape, supporting scaffold-hopping strategies for 5-HT2A, orexin, HDAC, and thymidylate kinase targets. (2) Predicted CNS drug-likeness (tPSA 66 Ų, logP 3.2, single HBD) with no curated bioactivity data in ChEMBL, confirming under-characterized chemical space ideal for chemical probe development. (3) Independent vectors at two aromatic substitution sites allow parallel SAR optimization without scaffold redesign. Supplied at 95% purity with standard DMSO-compatible formulation.

Molecular Formula C19H20ClFN2O3S
Molecular Weight 410.89
CAS No. 1021041-61-1
Cat. No. B2761974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide
CAS1021041-61-1
Molecular FormulaC19H20ClFN2O3S
Molecular Weight410.89
Structural Identifiers
SMILESC1CCN(C(C1)CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C19H20ClFN2O3S/c20-17-6-1-2-7-18(17)22-19(24)13-15-5-3-4-12-23(15)27(25,26)16-10-8-14(21)9-11-16/h1-2,6-11,15H,3-5,12-13H2,(H,22,24)
InChIKeyCRNOCVYHWHAAAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-chlorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide: Structural Identity and Research Context


N-(2-chlorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide (CAS 1021041-61-1) is a synthetic small molecule belonging to the aryl sulfonyl piperidine acetamide class, with molecular formula C19H20ClFN2O3S and a molecular weight of 410.89 g·mol⁻¹ [1]. Its structure combines three pharmacophoric elements: a piperidine ring substituted at the 2-position with an N-(2-chlorophenyl)acetamide side chain and an N-sulfonylated 4-fluorophenyl group. The 4-fluorophenylsulfonyl motif is recognized in the medicinal chemistry literature as a key contributor to target affinity and metabolic stability in multiple target families, notably the 5-HT2A receptor antagonist series [2][3]. This compound is primarily supplied for preclinical research as a custom-synthesis or catalog product, with typical purity specifications of ≥95% [1].

Why N-(2-chlorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide Cannot Be Substituted by Generic Analogs


Within the aryl sulfonyl piperidine acetamide series, the precise identity and position of halogen substituents on both aromatic rings drive divergent physicochemical and pharmacological profiles. The target compound carries a unique pairing: a 2-chloro substituent on the N-phenylacetamide ring combined with a 4-fluoro group on the sulfonyl-attached phenyl ring. This contrasts with the most commonly cataloged analog 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-fluorophenyl)acetamide (CAS 941910-88-9), in which the halogen positions are swapped . Literature on the broader 4-fluorophenylsulfonyl piperidine class demonstrates that even single-atom halogen substitutions alter 5-HT2A receptor affinity by >10-fold and can toggle selectivity against off-targets such as the IKr (hERG) potassium channel [1][2]. Consequently, interchange without confirmatory re-profiling risks loss of target engagement or introduction of unanticipated off-target pharmacology. This guide presents the available differentiating evidence to inform compound selection decisions.

Differential Evidence: N-(2-chlorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide vs. Closest Analogs


cLogP Comparison: Target vs. Halogen-Swapped Analog

The ZINC database reports a computationally predicted logP of 3.196 for N-(2-chlorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide [1]. The closest cataloged analog, 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-fluorophenyl)acetamide (CAS 941910-88-9), has an identical molecular formula and therefore an identical calculated logP. This establishes that the two positional isomers are predicted to exhibit equivalent bulk lipophilicity, which is relevant for permeability and distribution predictions. By contrast, the unsubstituted phenylsulfonyl analog N-(2-chlorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide is predicted to have a lower logP (estimated ~2.7–2.9) due to the absence of the fluorine atom on the sulfonyl phenyl ring .

Physicochemical profiling Drug-likeness Permeability prediction

tPSA and Blood-Brain Barrier Penetration Prediction

The ZINC database reports a topological polar surface area (tPSA) of 66 Ų for the target compound [1]. This value falls well below the empirically derived threshold of <90 Ų for likely blood–brain barrier penetration and below <70 Ų for high probability of CNS exposure [2]. The halogen-swapped analog (CAS 941910-88-9) shares an identical tPSA due to identical elemental composition and connectivity pattern differences that do not change the overall polar atom count. In contrast, analogs bearing additional hydrogen-bond donors on the N-phenyl ring (e.g., N-(4-hydroxyphenyl) variants) are predicted to exhibit tPSA values >80 Ų, crossing the threshold where CNS penetration probability begins to decline. The target compound's tPSA places it in a favorable range for CNS-targeted research applications.

CNS drug design Blood-brain barrier penetration Physicochemical filters

4-Fluorophenylsulfonyl Group: 5-HT2A Affinity and IKr Selectivity

Although direct binding data for the target compound at the 5-HT2A receptor are not publicly available, the 4-fluorophenylsulfonyl motif is extensively characterized in the literature. Incorporation of fluorine at the 4-position of the phenylsulfonyl group in a piperidine series increased selectivity over the IKr (hERG) potassium channel while maintaining high 5-HT2A affinity. For the reference compound 1-(2,4-difluorophenethyl)-4-(4-fluorophenylsulfonyl)piperidine (compound 9), a Ki of 1.9 ± 0.6 nM at human 5-HT2A receptors was reported, while the corresponding sulfinyl analog (compound 15) showed a Ki of 198 ± 8 nM—a ~100-fold affinity difference attributable solely to the sulfonyl oxidation state [1]. Separately, the matched-pair data within the 4-fluorosulfonylpiperidine series demonstrated that removal of the 4-fluoro substituent (yielding the unsubstituted phenylsulfonyl analog) reduced IKr selectivity, underscoring the functional role of the fluorine atom [2]. The target compound retains this 4-fluorophenylsulfonyl motif, while its unique 2-chloro-N-phenylacetamide side chain is a structural feature not represented in published 5-HT2A SAR; this combination distinguishes it from both the fully characterized 4-arylsulfonylpiperidine 5-HT2A antagonists and other acetamide-substituted analogs.

5-HT2A receptor Structure-activity relationship IKr selectivity

SEA Predicted Target Landscape vs. Halogen-Swapped Analog

Similarity Ensemble Approach (SEA) analysis based on ChEMBL20 chemical similarity data predicts that the target compound maps to a distinct set of potential protein targets compared to its positional isomer class. For ZINC000000980822 (the target compound), the top predicted targets by SEA P-value include AKR1C3 (aldo-keto reductase family 1 member C3, P = 0, Max Tc = 40), ADAM17 (disintegrin and metalloproteinase domain-containing protein 17, P = 17, Max Tc = 41), CHRM5 (muscarinic acetylcholine receptor M5, P = 20, Max Tc = 42), CACNA1G (voltage-dependent T-type calcium channel subunit alpha-1G, P = 45, Max Tc = 44), and NAMPT (nicotinamide phosphoribosyltransferase, P > 45) [1]. This predicted polypharmacology profile is driven by the specific 2D structural fingerprint of the compound and would differ for analogs with altered halogen positions. The absence of curated bioactivity data for this compound in ChEMBL [1] further implies that it represents an under-characterized chemical space relative to more extensively profiled members of the aryl sulfonyl piperidine class. This makes the compound suitable for target identification and de-orphaning studies where novel target engagement is the objective.

Computational target prediction Polypharmacology Similarity ensemble approach

Hydrogen-Bond Donor Count: Formulation and Permeability

The target compound contains one hydrogen-bond donor (the amide NH) and three hydrogen-bond acceptors (amide C=O, sulfonyl O=S=O oxygens) based on ZINC-predicted data [1]. This H-bond donor count of 1 is favorable for oral bioavailability predictions according to the Lipinski Rule of Five (HBD ≤ 5) and the more stringent Veber criteria [2]. By comparison, analogs incorporating an additional hydroxamic acid group on the piperidine ring (e.g., HDAC inhibitor-class 4-N-hydroxy-4-[1-(sulfonyl)piperidin-4-yl]-butyramides) carry two to three H-bond donors, which reduces predicted passive permeability [3]. The target compound's HBD = 1 distinguishes it from these more polar HDAC chemotypes and positions it closer to the CNS-penetrant 5-HT2A antagonist class. This difference is meaningful for formulation in standard DMSO or lipid-based vehicles used in high-throughput screening.

Drug-likeness Oral bioavailability prediction Lipinski rule of five

Scaffold Distinction: 2-Acetamido vs. 4-Sulfonyl Piperidine

The majority of published 4-fluorophenylsulfonyl piperidine compounds with quantitative pharmacological characterization bear the sulfonyl group at the piperidine 4-position and an N-alkyl or N-phenethyl substituent at the piperidine 1-position, as exemplified by the extensively studied 5-HT2A antagonist series [1][2]. The target compound presents an inverted architecture: the sulfonyl group is attached to the piperidine 1-position (as a sulfonamide), and the functional substituent is an acetamide side chain at the piperidine 2-position. This connectivity pattern produces a different spatial relationship between the aryl sulfonyl and the acetamide pharmacophores. In the 4-sulfonyl series, 5-HT2A receptor affinity has been shown to be sensitive to the N-substituent identity, with Ki values ranging from sub-nanomolar (optimized phenethyl) to >100 nM (unsubstituted piperidine) [1]. The target compound's distinct connectivity means SAR rules from the 4-sulfonyl series cannot be directly extrapolated, and its pharmacological profile may diverge from that of 4-substituted analogs in both target affinity and selectivity.

Scaffold hopping Patent landscape differentiation Medicinal chemistry diversification

Research Applications for N-(2-chlorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide


CNS Target Screening and Polypharmacology Profiling

With a tPSA of 66 Ų, a predicted logP of 3.196, and a single hydrogen-bond donor, the compound meets in silico criteria for CNS drug-likeness based on established physicochemical filters [1][2]. Its SEA-predicted target landscape—including muscarinic (CHRM5), calcium channel (CACNA1G), and protease (ADAM17) targets—makes it a candidate for broad-panel CNS receptor screens and polypharmacology profiling studies where novel chemotypes are prioritized over extensively profiled scaffolds [1]. The 4-fluorophenylsulfonyl group provides a validated affinity-enhancing motif from the 5-HT2A antagonist literature, while the distinct 2-piperidinyl-acetamide connectivity may yield selectivity advantages relative to the 4-sulfonyl series [3].

Scaffold-Hopping Medicinal Chemistry Starting Point

The 1-sulfonyl-2-acetamidopiperidine scaffold is structurally differentiated from the dominant 4-arylsulfonylpiperidine patent landscape [1]. This topological divergence enables scaffold-hopping strategies in medicinal chemistry programs targeting receptors such as 5-HT2A or orexin, as well as enzyme targets including HDACs and thymidylate kinase, where sulfonyl piperidine motifs have shown activity [2]. The compound's two distinct aromatic substitution sites (4-fluorophenyl on sulfonyl; 2-chlorophenyl on acetamide) provide independent vectors for parallel SAR exploration, allowing systematic optimization of each substructural domain without scaffold redesign [3].

Target Deconvolution and Chemical Probe Development

The compound has no curated bioactivity data in ChEMBL20, indicating it occupies under-characterized chemical space [1]. Combined with its SEA-predicted association with targets such as AKR1C3 (aldo-keto reductase) and ADAM17 (a metalloproteinase implicated in inflammation and cancer), the compound is well suited as a starting point for chemical probe development campaigns. Its single hydrogen-bond donor and moderate lipophilicity (logP 3.2) support formulation compatibility with standard DMSO-based high-throughput screening protocols, facilitating deployment in both biochemical and cell-based target identification assays [2].

Halogen-Substitution SAR Library Design

The compound's unique 2-chloro / 4-fluoro halogen pairing enables matched-pair comparisons with commercially available analogs such as 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-fluorophenyl)acetamide (CAS 941910-88-9, halogen-swapped) and N-(2-fluorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide (ortho-fluoro variant) [1]. Systematic procurement of this halogen-substitution series allows research groups to quantify the impact of halogen identity (Cl vs. F) and position (ortho vs. para) on target affinity, metabolic stability, and off-target selectivity without synthesizing custom analogs. The predicted equivalent lipophilicity of positional isomers (Δ cLogP ≈ 0) controls for nonspecific partitioning effects, isolating halogen-specific electronic contributions to binding [2].

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